Methyl 3-fluoro-6-methylpicolinate

Description

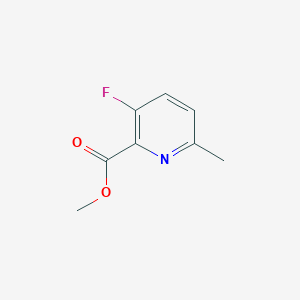

Methyl 3-fluoro-6-methylpicolinate (CAS 1256822-15-7) is a methyl ester derivative of picolinic acid, featuring a fluorine atom at position 3 and a methyl group at position 6 on the pyridine ring (Figure 1). The fluorine atom enhances metabolic stability and lipophilicity, while the methyl group introduces steric effects that may modulate interactions in biological systems .

Properties

IUPAC Name |

methyl 3-fluoro-6-methylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-3-4-6(9)7(10-5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBHAWHDZQVRDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256822-15-7 | |

| Record name | methyl 3-fluoro-6-methylpyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Coupling: One common method for synthesizing methyl 3-fluoro-6-methylpicolinate involves the Suzuki-Miyaura coupling reaction.

Industrial Production Methods: Industrial production methods for this compound generally involve large-scale adaptations of the above synthetic routes. These methods prioritize efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 3-fluoro-6-methylpicolinate can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms in the pyridine ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

Oxidation Products: Oxidation can yield compounds with additional functional groups such as carboxylic acids or ketones.

Reduction Products: Reduction typically results in the formation of alcohols or amines.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Industry:

Mechanism of Action

The mechanism by which methyl 3-fluoro-6-methylpicolinate exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atom’s electronegativity influences the compound’s reactivity, enhancing its ability to participate in various chemical reactions. The compound can interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-fluoropicolinate (CAS 76869108-35-0)

- Structural Difference : Lacks the methyl group at position 6.

- Impact : Reduced steric hindrance may increase solubility in polar solvents compared to the 6-methyl derivative. The absence of the methyl group could also enhance reactivity in nucleophilic substitution reactions at position 6 .

Methyl 3-bromo-6-(trifluoromethyl)picolinate (CAS 1211538-62-3)

- Structural Difference : Bromine at position 3 and trifluoromethyl group at position 6.

- Impact : The bromine atom increases susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura), making it a versatile intermediate in medicinal chemistry. The trifluoromethyl group strongly withdraws electrons, reducing the electron density of the pyridine ring and altering acidity compared to the methyl-substituted analog .

Methyl 6-bromo-3-fluoropicolinate (CAS 1214332-47-4)

- Structural Difference : Bromine at position 6 and fluorine at position 3 (substituent positions reversed compared to the target compound).

- The reversed substituent positions may lead to divergent biological activity due to altered steric and electronic profiles .

6-((Methylsulfonyl)methyl)picolinic acid (Compound 6 in )

- Structural Difference : Contains a methylsulfonylmethyl group at position 6 instead of a methyl group.

- Impact: The sulfonyl group introduces strong electron-withdrawing effects, increasing acidity of the carboxylic acid moiety.

Methyl 3-amino-6-(trifluoromethyl)picolinate (CAS 1256794-12-3)

- Structural Difference: Amino group at position 3 and trifluoromethyl group at position 6.

- Impact: The amino group donates electrons, increasing the basicity of the pyridine nitrogen, while the trifluoromethyl group enhances lipophilicity. This combination may improve bioavailability in drug candidates but reduces metabolic stability compared to the fluorine-methyl analog .

Physicochemical Properties and Reactivity

| Property | Methyl 3-fluoro-6-methylpicolinate | Methyl 3-fluoropicolinate | Methyl 3-bromo-6-(trifluoromethyl)picolinate |

|---|---|---|---|

| Molecular Weight | 199.18 (estimated) | 169.12 | 284.03 |

| Lipophilicity (LogP) | ~1.8 (predicted) | ~1.2 | ~3.5 |

| Reactivity | Moderate (fluoro as leaving group) | High (unsubstituted C6) | High (Br for coupling) |

| Key Applications | Pharmaceutical intermediates | Solubility studies | Cross-coupling reactions |

- Stability: Fluorine at position 3 reduces hydrolysis rates of the ester group compared to non-fluorinated analogs, as seen in other methyl esters (e.g., methyl salicylate in ) .

- Synthetic Utility : The methyl group at position 6 can sterically hinder electrophilic substitution, directing reactivity to position 4 or 5 on the pyridine ring .

Biological Activity

Methyl 3-fluoro-6-methylpicolinate is a fluorinated derivative of picolinic acid that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₉H₈FNO₂

- Molecular Weight : Approximately 169.15 g/mol

- Functional Groups : Fluorine atom, methyl group, and a picolinate structure.

The presence of the fluorine atom enhances the compound's stability and reactivity compared to other derivatives. This modification can significantly influence its biological interactions and therapeutic potential.

This compound exhibits biological activity through its interactions with specific molecular targets within biological systems. The following mechanisms have been identified:

- Enzyme Interaction : The compound interacts with enzymes involved in various metabolic pathways, potentially influencing drug metabolism and detoxification processes.

- Receptor Modulation : It may modulate receptor activity, impacting various signaling pathways that are crucial for cellular function.

- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell growth by interfering with mitochondrial functions, similar to other compounds that target ATP synthase.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

| Activity Type | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth (e.g., MCF-7 cells) | |

| Enzyme Interaction | Modulation of metabolic enzymes | |

| Metabolic Pathways | Influence on biochemical pathways related to drug metabolism |

Case Studies and Research Findings

-

Anticancer Studies :

- A study evaluated the anticancer properties of this compound against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent.

-

Enzyme Modulation :

- Research demonstrated that this compound could modulate the activity of cytochrome P450 enzymes involved in drug metabolism, which may enhance or inhibit the metabolism of co-administered drugs.

-

Metabolic Pathway Influence :

- Investigations into the compound's effects on metabolic pathways revealed alterations in glucose metabolism in treated cells, indicating a possible role in metabolic disorders.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in the structure can lead to different biological outcomes:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| Methyl 3-amino-6-bromopicolinate | 866775-09-9 | 0.78 | Moderate anticancer activity |

| Methyl 5-bromo-3-(trifluoromethyl)picolinate | 46311090 | 0.75 | Antimicrobial properties |

| Ethyl 6-bromo-5-methylpicolinate | 1209093-48-0 | 0.75 | Limited biological activity |

| Methyl 4-(trifluoromethyl)picolinate | 455941-78-3 | 0.75 | Potential drug candidate |

This table illustrates how structural variations can impact the biological potency and application scope of related compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.